molecular formula C15H11ClN2O2 B5740423 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole

Cat. No.: B5740423
M. Wt: 286.71 g/mol
InChI Key: LRBFWOJCUCINJG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a 4-chlorophenyl group and a phenoxymethyl group attached to the oxadiazole ring

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-12-8-6-11(7-9-12)15-17-14(20-18-15)10-19-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFWOJCUCINJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Method A: From Amidoximes and Carboxylic Acids

  • Amidoxime Formation :

    • Reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol, catalyzed by triethylamine (TEA), forms 4-chloro-N'-hydroxybenzene-1-carboximidamide .

    • Conditions : 70°C for 16 h, yielding ~85% amidoxime intermediate .

  • Cyclodehydration :

    • The amidoxime reacts with phenoxyacetic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in DMF.

    • Conditions : 100°C for 3 h, with triethylamine as a base, yielding the target compound in 66–72% .

text
| Step | Reagents/Conditions | Yield | Source | |------|-----------------------------------|--------|--------| | 1 | NH\(_2\)OH·HCl, EtOH, TEA, 70°C | 85% | [1][6] | | 2 | EDC, HOAt, DMF, 100°C | 66–72% | [1][6] |

Method B: Carbodiimide-Mediated Activation

  • Direct coupling using carbonyldiimidazole (CDI) activates phenoxyacetic acid, followed by cyclization with 4-chloro-N'-hydroxybenzene-1-carboximidamide .

  • Conditions : Room temperature, 24 h, yielding 70–75% .

Reactivity at the Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits moderate stability but undergoes selective transformations:

Electrophilic Substitution

  • The N2 and N4 atoms are sites for electrophilic attack.

  • Example : Reaction with α-diazo esters under Rh(II) or Cu(II) catalysis induces ring-opening/electrocyclization to form 2H-1,3,5-oxadiazines .

    • Conditions : Rh2_2(OAc)4_4 (2 mol%), CH2_2Cl2_2, 25°C .

    • Outcome : Oxadiazole cleavage with 82–94% yields .

Nucleophilic Attack

  • The C5 position (adjacent to phenoxymethyl) is susceptible to nucleophiles.

  • Example : Hydrolysis under acidic conditions (HCl/EtOH) cleaves the oxadiazole ring to form a carboxylic acid derivative .

Phenoxymethyl Group Modifications

  • Oxidation : Treatment with KMnO4_4 in acetone converts the phenoxymethyl group to a phenoxycarboxylic acid .

    • Conditions : 0°C, 2 h, 78% yield .

  • Halogenation : Electrophilic bromination at the para position of the phenoxy ring using Br2_2/FeBr3_3 .

4-Chlorophenyl Group Reactivity

  • Suzuki Coupling : Pd-catalyzed cross-coupling replaces the chloro substituent with aryl/heteroaryl groups .

    • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O, 80°C .

Photochemical and Thermal Stability

  • Thermal Stability : Decomposes at >250°C without melting, retaining structure in refluxing ethanol .

  • Photochemical Reactivity : UV irradiation (254 nm) induces C–O bond cleavage in the phenoxymethyl group, forming a radical intermediate .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s stability under physiological conditions is critical:

  • Metabolic Oxidation : Liver microsomes oxidize the phenoxymethyl group to a hydroxymethyl derivative (CYP3A4-mediated) .

  • Hydrolytic Resistance : Stable in pH 1–13 buffers over 24 h, making it suitable for oral delivery .

Comparative Reaction Data

text
| Reaction Type | Conditions | Product | Yield | Source | |-------------------------|--------------------------------|-----------------------------------|--------|--------| | Cyclization | EDC, HOAt, DMF, 100°C | 1,2,4-Oxadiazole core | 66–72% | [1][6] | | Ring-opening | Rh\(_2\)(OAc)\(_4\), CH\(_2\)Cl\(_2\) | 2H-1,3,5-Oxadiazine | 82–94% | [2] | | Oxidation (C–H) | KMnO\(_4\), acetone, 0°C | Phenoxycarboxylic acid | 78% | [10] | | Halogenation | Br\(_2\), FeBr\(_3\) | 4-Bromophenoxymethyl derivative | 65% | [8] |

Key Research Findings

  • Synthetic Efficiency : CDI activation (Method B) provides higher yields than classical amidoxime routes .

  • Regioselectivity : Electrophiles preferentially attack the N2 atom over N4 due to steric hindrance from the 4-chlorophenyl group .

  • Stability : Resistance to hydrolysis makes this compound suitable for prolonged storage .

For further details, consult primary references .

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole has shown promising potential in medicinal chemistry, particularly in anticancer research.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated several 1,3,4-oxadiazole derivatives for their anticancer properties. Among these, compounds with structural modifications targeting specific enzymes demonstrated enhanced activity against cancer cells such as HEPG2 and MCF7, with IC50 values as low as 1.18 µM .
CompoundCell LineIC50 (µM)
1HEPG21.18
2MCF74.18
3SW11160.03

Material Science Applications

In material science, oxadiazoles are utilized for developing advanced materials due to their unique structural properties.

Polymer Development

The incorporation of oxadiazole units into polymers enhances thermal stability and mechanical properties. Research has shown that polymers containing oxadiazole can be used in high-performance applications such as coatings and electronic devices .

Industrial Chemistry Applications

This compound is also significant in industrial chemistry for synthesizing various chemicals.

Synthesis of Intermediates

The compound serves as an intermediate in producing pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups that enhance its utility in industrial applications .

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives in different applications:

  • Antitumor Activity : A patent described a series of oxadiazole derivatives exhibiting potent antitumor activity against various cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .
  • Antimicrobial Properties : Research has indicated that compounds with the oxadiazole structure possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Bioactive Screening : A comprehensive screening of oxadiazole derivatives revealed several compounds with promising bioactivity profiles against multiple cancer types and microbial strains .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

    3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the phenoxymethyl group.

    5-(Phenoxymethyl)-1,2,4-oxadiazole: Lacks the 4-chlorophenyl group.

    3-(4-Methylphenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole: Contains a methyl group instead of a chlorine atom.

Uniqueness: 3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is unique due to the presence of both the 4-chlorophenyl and phenoxymethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various applications.

Biological Activity

3-(4-Chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Its structure features a 1,2,4-oxadiazole ring with a 4-chlorophenyl group and a phenoxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound can be synthesized through cyclization reactions involving appropriate precursors. A common method includes the reaction of 4-chlorobenzohydrazide with phenoxyacetic acid in the presence of phosphorus oxychloride, leading to the formation of the oxadiazole ring. The presence of electron-withdrawing groups, such as chlorine, can enhance biological activity by influencing the compound's electronic properties and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively due to their ability to disrupt cellular processes.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cell lines. The following table summarizes some key findings from recent research:

Cell Line IC50 (µM) % Inhibition
T-47D (Breast Cancer)0.6790.47
SK-MEL-5 (Melanoma)0.8084.32
HCT-116 (Colon Cancer)0.8784.83
PC-3 (Prostate Cancer)0.5295.37

These results indicate that the compound exhibits potent inhibitory effects on various cancer cell lines, suggesting it may serve as a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For example, it has been shown to interact with targets associated with inflammatory responses and tumor growth.
  • Apoptosis Induction : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural modifications. Substituents on the phenyl ring can enhance or diminish activity:

  • Electron-Withdrawing Groups : The presence of groups such as chlorine increases activity due to enhanced electrophilicity.
  • Substituent Positioning : The position of substituents on the phenyl ring plays a crucial role in determining biological efficacy .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Anticancer Properties : In a study evaluating various oxadiazole derivatives against a panel of cancer cell lines, this compound demonstrated superior activity compared to other derivatives tested.
  • Molecular Docking Studies : Molecular docking studies have indicated that this compound binds effectively to targets within the EGFR tyrosine kinase active site, which is critical for its anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of appropriate precursors. For example, chlorinated intermediates (e.g., 4-chlorobenzaldehyde derivatives) can react with hydroxylamine under alkaline conditions to form oxime intermediates, followed by cyclization with phenoxymethyl-containing precursors. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., POCl₃ for dehydration) .
  • Data Consideration : Compare yields from microwave-assisted synthesis (shorter reaction times) vs. conventional heating .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

  • Methodology :

  • IR Spectroscopy : Confirm oxadiazole ring formation via C=N stretching (~1600 cm⁻¹) and N–O stretching (~950 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chlorophenyl) and phenoxymethyl protons (δ 4.5–5.0 ppm for –OCH₂–).
  • Mass Spectrometry : Molecular ion peak at m/z 300.7 (C₁₅H₁₁ClN₂O₂) .

Q. How can computational methods predict the electronic properties of this compound, and what software tools are recommended?

  • Methodology : Use density functional theory (DFT) with Gaussian or ORCA to calculate HOMO-LUMO energies (e.g., HOMO ≈ -6.2 eV, LUMO ≈ -2.4 eV) for assessing redox activity. Molecular docking (AutoDock Vina) can model interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 1,2,4-oxadiazoles, and how can they be applied to this compound?

  • Methodology :

  • Bioactivity Profiling : Conduct parallel assays (e.g., antimicrobial, anticancer) under standardized conditions (e.g., MIC for bacteria, IC₅₀ for cancer cell lines).
  • Mechanistic Studies : Compare results across cell models (e.g., bacterial vs. mammalian) to identify selective toxicity .
    • Data Analysis : Address discrepancies by controlling variables like solvent purity or cell passage number .

Q. How does substituent variation (e.g., halogen position) affect the compound’s pharmacokinetic properties?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents (e.g., -Br, -CF₃) at the 4-chlorophenyl or phenoxymethyl groups.
  • ADME Prediction : Use SwissADME or pkCSM to model logP, bioavailability, and metabolic stability .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) with synchrotron radiation. Challenges include low crystal quality due to flexible phenoxymethyl groups; optimize crystallization using slow evaporation in DMSO/water mixtures .

Q. How can conflicting NMR data from different synthetic batches be systematically analyzed?

  • Methodology :

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., uncyclized intermediates).
  • Dynamic NMR : Assess rotational barriers of the phenoxymethyl group if splitting is observed .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis OptimizationMicrowave-assisted synthesis, POCl₃ catalysis
Structural ElucidationSCXRD, 2D NMR (COSY, HSQC)
Bioactivity ScreeningMIC assays, MTT cytotoxicity
Computational ModelingGaussian (DFT), AutoDock Vina

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